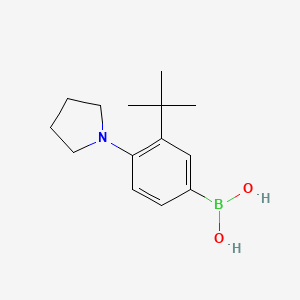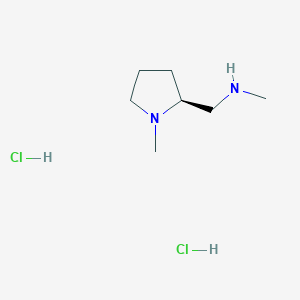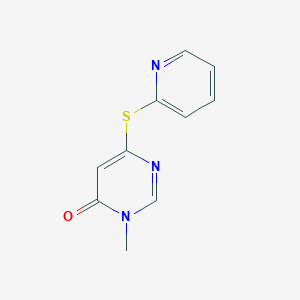![molecular formula C18H16N2O4 B2801703 ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate CAS No. 313231-50-4](/img/structure/B2801703.png)
ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate is a complex organic compound that belongs to the class of chromen-4-yl derivatives This compound is characterized by the presence of a chromen-4-yl group, an amino group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-yl Intermediate: The synthesis begins with the preparation of the chromen-4-yl intermediate. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-4-one core structure.
Amination: The chromen-4-one intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group at the 3-position of the chromen-4-one ring.
Coupling with 4-Aminobenzoic Acid: The final step involves the coupling of the aminated chromen-4-one intermediate with ethyl 4-aminobenzoate. This coupling reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the chromen-4-one ring to a dihydrochromen-4-one structure, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.
Applications De Recherche Scientifique
ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its chromophore properties. It can be used to label and track biological molecules in various assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of dyes and pigments due to its chromophore structure. It is also explored for its potential in the production of advanced materials.
Mécanisme D'action
The mechanism of action of ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-yl group can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(3-morpholinopropyl)amino]benzoate: This compound has a morpholinopropyl group instead of the chromen-4-yl group, resulting in different chemical and biological properties.
Ethyl 4-[(3-aminocoumarin-4-yl)amino]benzoate: The presence of a coumarin ring instead of the chromen-4-yl group alters the compound’s fluorescence properties and biological activity.
This compound derivatives: Various derivatives with different substituents on the chromen-4-yl or benzoate moieties can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-2-23-17(21)11-7-9-12(10-8-11)20-16-13-5-3-4-6-14(13)24-18(22)15(16)19/h3-10,20H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMACHRLGGOBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2801620.png)



![6-(2,5-dimethylbenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2801627.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2801636.png)
![4,11,13-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2801637.png)
![N-(2-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2801639.png)
![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801640.png)

